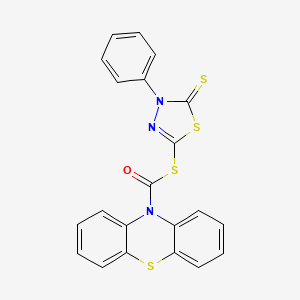
S-(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) 10H-phenothiazine-10-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) 10H-phenothiazine-10-carbothioate: is a complex organic compound that belongs to the class of thiadiazoles and phenothiazines.
Preparation Methods
The synthesis of S-(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) 10H-phenothiazine-10-carbothioate typically involves multiple steps. One common synthetic route includes the reaction of phenothiazine with a thiadiazole derivative under specific conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or acetonitrile. .
Scientific Research Applications
S-(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) 10H-phenothiazine-10-carbothioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other thiadiazole and phenothiazine derivatives, such as:
- S-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) dodecanethioate
- S-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) benzenecarbothioate
- 5-(ethylthio)-1,3,4-thiadiazole-2-thiol These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of S-(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) 10H-phenothiazine-10-carbothioate lies in its specific combination of thiadiazole and phenothiazine moieties, which contribute to its distinct properties and potential applications .
Biological Activity
S-(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) 10H-phenothiazine-10-carbothioate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of phenothiazine derivatives with thiadiazole precursors. For instance, the compound can be synthesized through a multi-step process involving the formation of thiosemicarbazide intermediates followed by cyclization reactions. The general synthetic pathway may include:
- Formation of Thiosemicarbazide : Reacting phenyl isothiocyanate with appropriate hydrazine derivatives.
- Cyclization : Using sodium hydroxide to promote cyclization and form the thiadiazole ring.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to thiadiazoles. For instance, derivatives of 1,3,4-thiadiazole have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes the IC50 values for several related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4e | MCF-7 | 12.5 |
| 4i | HepG2 | 8.35 |
| 5-FU | MCF-7 | 7.56 |
These results indicate that modifications on the thiadiazole scaffold can enhance cytotoxicity, leading to significant cell cycle arrest and apoptosis induction through increased Bax/Bcl-2 ratios and caspase activation .
Antimicrobial Activity
Thiadiazole derivatives have also shown promising antimicrobial properties. For example, compounds bearing halogenated phenyl groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The following table outlines some key findings:
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| 8d | A. niger | 32 |
| 8e | C. albicans | 42 |
| E. coli | 31.25 |
These findings suggest that structural modifications can lead to improved antibacterial and antifungal activities, making these compounds viable candidates for further development .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Induction of Apoptosis : The compound has been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins in cancer cells.
- Cell Cycle Arrest : It induces cell cycle arrest at critical phases (S and G2/M), preventing further proliferation of cancer cells.
- Antimicrobial Mechanism : The presence of thiadiazole enhances membrane permeability in bacteria, leading to cell lysis.
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Case Study on Breast Cancer Treatment : A study involving a derivative similar to S-(4-phenyl-5-thioxo...) showed a significant reduction in tumor size in MCF-7 xenograft models when administered in conjunction with standard chemotherapy.
- Antifungal Treatment : In vitro studies demonstrated that a related compound significantly inhibited the growth of Candida albicans, suggesting potential for treating fungal infections.
Properties
Molecular Formula |
C21H13N3OS4 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
S-(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl) phenothiazine-10-carbothioate |
InChI |
InChI=1S/C21H13N3OS4/c25-20(28-19-22-24(21(26)29-19)14-8-2-1-3-9-14)23-15-10-4-6-12-17(15)27-18-13-7-5-11-16(18)23/h1-13H |
InChI Key |
KYOCFNJVWQOBNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)SC(=N2)SC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















